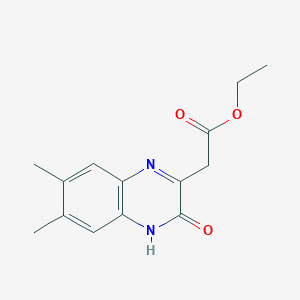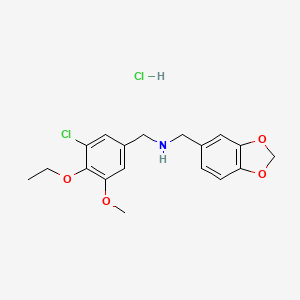![molecular formula C19H15Cl2NO2 B5360575 2-[2-(3,5-dichloro-2-methoxyphenyl)vinyl]-8-methoxyquinoline](/img/structure/B5360575.png)
2-[2-(3,5-dichloro-2-methoxyphenyl)vinyl]-8-methoxyquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(3,5-dichloro-2-methoxyphenyl)vinyl]-8-methoxyquinoline, also known as DMQX, is a potent antagonist of the ionotropic glutamate receptors. DMQX has been extensively studied for its role in modulating synaptic transmission and its potential therapeutic applications in neurological disorders.
作用机制
2-[2-(3,5-dichloro-2-methoxyphenyl)vinyl]-8-methoxyquinoline acts as a competitive antagonist of the ionotropic glutamate receptors by binding to the receptor site and preventing the binding of glutamate. This results in a reduction in the excitatory postsynaptic potentials and a decrease in synaptic transmission. This compound is highly selective for the AMPA and kainate subtypes of ionotropic glutamate receptors, with little or no effect on the NMDA subtype.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been reported to reduce the frequency and amplitude of excitatory postsynaptic potentials in hippocampal neurons, leading to a decrease in synaptic transmission. This compound has also been shown to reduce the severity and duration of seizures in animal models of epilepsy. Additionally, this compound has been shown to have analgesic effects, reducing pain perception in animal models of neuropathic pain.
实验室实验的优点和局限性
2-[2-(3,5-dichloro-2-methoxyphenyl)vinyl]-8-methoxyquinoline has several advantages as a research tool. It is highly selective for the AMPA and kainate subtypes of ionotropic glutamate receptors, allowing for the specific modulation of glutamatergic neurotransmission. This compound is also relatively stable and easy to synthesize, making it a cost-effective research tool. However, this compound has some limitations as well. It has a short half-life and can be rapidly metabolized in vivo, which may limit its effectiveness as a therapeutic agent. Additionally, this compound has been shown to have off-target effects on other ion channels, which may complicate its interpretation in some experiments.
未来方向
There are several future directions for 2-[2-(3,5-dichloro-2-methoxyphenyl)vinyl]-8-methoxyquinoline research. One area of interest is the development of more selective and potent antagonists of the AMPA and kainate subtypes of ionotropic glutamate receptors. Another area of interest is the investigation of the role of ionotropic glutamate receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the potential therapeutic applications of this compound in epilepsy, neuropathic pain, and other neurological disorders warrant further investigation.
合成方法
2-[2-(3,5-dichloro-2-methoxyphenyl)vinyl]-8-methoxyquinoline can be synthesized through a multi-step process involving the reaction of 2-amino-3,5-dichloroacetophenone with 4-methoxybenzaldehyde, followed by cyclization and deprotection reactions. The final product is obtained through purification and characterization techniques such as column chromatography and NMR spectroscopy.
科学研究应用
2-[2-(3,5-dichloro-2-methoxyphenyl)vinyl]-8-methoxyquinoline has been widely used as a research tool to study the role of ionotropic glutamate receptors in synaptic transmission and plasticity. It has been shown to block the AMPA, kainate, and NMDA subtypes of ionotropic glutamate receptors, leading to a reduction in excitatory neurotransmission. This compound has also been used to investigate the mechanisms of epileptogenesis, pain perception, and learning and memory.
属性
IUPAC Name |
2-[(E)-2-(3,5-dichloro-2-methoxyphenyl)ethenyl]-8-methoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO2/c1-23-17-5-3-4-12-6-8-15(22-18(12)17)9-7-13-10-14(20)11-16(21)19(13)24-2/h3-11H,1-2H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRAAENQTRBVLS-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2)C=CC3=C(C(=CC(=C3)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1N=C(C=C2)/C=C/C3=C(C(=CC(=C3)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B5360502.png)
![2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]isonicotinamide](/img/structure/B5360509.png)
![3-(1,3-benzodioxol-5-yl)-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5360520.png)
![1-(3-chlorobenzyl)-4-[(1-ethyl-3-piperidinyl)methyl]piperazine](/img/structure/B5360534.png)
![6-[(4,6-dimethylpyridin-3-yl)carbonyl]-2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5360541.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-5-bromo-2-furamide](/img/structure/B5360547.png)
![1-(4-nitrophenyl)-5-[(2-propoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5360554.png)
![5-[2-(3-nitrophenyl)vinyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5360559.png)
![1-methyl-4-[(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetyl]piperazine](/img/structure/B5360566.png)

![2-[(4-methoxyphenyl)amino]-6-methyl-4-pyrimidinecarboxylic acid](/img/structure/B5360569.png)
![N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5360578.png)

![1-{[(4-fluorobenzyl)thio]acetyl}-3-methylpiperidine](/img/structure/B5360586.png)